molecular formula C19H13BrFN5O2 B2911295 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1326827-64-8

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No. B2911295
CAS RN: 1326827-64-8
M. Wt: 442.248
InChI Key: ZBIXUUHMBQXINR-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring, a bromophenyl group, and a fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring, followed by the introduction of the bromophenyl and fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring system is a heterocyclic compound containing nitrogen and oxygen atoms, which would likely contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The compound’s solubility, melting point, and boiling point would also depend on its specific molecular structure .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 4-aminoantipyrine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(2-fluorophenyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "4-aminoantipyrine", "N-(2-fluorophenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 4-aminoantipyrine in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(2-fluorophenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide." ] }

CAS RN

1326827-64-8

Molecular Formula

C19H13BrFN5O2

Molecular Weight

442.248

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H13BrFN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27)

InChI Key

ZBIXUUHMBQXINR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F

solubility

not available

Origin of Product

United States

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